molecular formula C5H4N2O4S B1391350 3-Methyl-4-nitro-isothiazole-5-carboxylic acid CAS No. 4592-53-4

3-Methyl-4-nitro-isothiazole-5-carboxylic acid

Cat. No.: B1391350
CAS No.: 4592-53-4
M. Wt: 188.16 g/mol
InChI Key: JNGIXAWRDOXWOV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-isothiazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-4-nitro-isothiazole with a carboxylating agent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isothiazole derivatives.

Scientific Research Applications

3-Methyl-4-nitro-isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The isothiazole ring can also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

  • 3-Methyl-4-nitro-isoxazole-5-carboxylic acid
  • 3-Methyl-4-nitro-thiazole-5-carboxylic acid
  • 3-Methyl-4-nitro-pyrazole-5-carboxylic acid

Comparison: 3-Methyl-4-nitro-isothiazole-5-carboxylic acid is unique due to the presence of both sulfur and nitrogen in the ring, which imparts distinct chemical and biological properties. Compared to its isoxazole and thiazole analogs, the isothiazole derivative exhibits different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-2-3(7(10)11)4(5(8)9)12-6-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXAWRDOXWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666423
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4592-53-4
Record name 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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